1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

Catalog No.
S704760
CAS No.
57777-84-1
M.F
C8H6N4O4S
M. Wt
254.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

CAS Number

57777-84-1

Product Name

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

IUPAC Name

1-(4-nitrophenyl)sulfonyl-1,2,4-triazole

Molecular Formula

C8H6N4O4S

Molecular Weight

254.23 g/mol

InChI

InChI=1S/C8H6N4O4S/c13-12(14)7-1-3-8(4-2-7)17(15,16)11-6-9-5-10-11/h1-6H

InChI Key

HMNOLKQVFZCVIW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a chemical compound characterized by the presence of a triazole ring, which is fused with a sulfonyl group attached to a 4-nitrophenyl moiety. Its molecular formula is C8H6N4O4SC_8H_6N_4O_4S and it has a molecular weight of approximately 254.23 g/mol . This compound is notable for its unique structure, which includes a nitro group that enhances its biological activity and potential applications in medicinal chemistry.

The reactivity of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole can be attributed to the functional groups present in its structure. The sulfonyl group can participate in nucleophilic substitution reactions, while the triazole ring can engage in various electrophilic substitutions. Additionally, the nitro group can undergo reduction reactions, leading to the formation of amines or other derivatives depending on the reaction conditions employed.

Compounds containing the 1,2,4-triazole core have been extensively studied for their biological properties. Research indicates that 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types . The presence of the nitro group is believed to enhance its efficacy, potentially through mechanisms involving DNA gyrase inhibition and other cellular targets.

The synthesis of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole typically involves several steps:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfonation: The introduction of the sulfonyl group can be performed using sulfonyl chlorides or anhydrides in the presence of bases.
  • Nitration: The final step involves nitration of the phenyl ring to introduce the nitro group, often using nitric acid in a controlled manner to avoid over-nitration.

These methods allow for the production of high-purity compounds suitable for further biological evaluation.

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole has several applications:

  • Pharmaceuticals: Due to its antibacterial properties, it is being explored as a potential lead compound for developing new antibiotics.
  • Agricultural Chemicals: Its ability to inhibit certain bacterial strains makes it a candidate for use in agricultural formulations aimed at protecting crops from bacterial diseases.
  • Research: This compound serves as an important reagent in synthetic organic chemistry and medicinal chemistry research.

Studies on the interactions of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole with biological targets have shown promising results. Molecular docking studies suggest that it binds effectively to DNA gyrase and other relevant enzymes involved in bacterial replication . These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(4-Nitrophenyl)methyl]-1H-1,2,4-triazoleContains a methyl group instead of sulfonylExhibits different antibacterial properties
4-Amino-1H-1,2,4-triazoleContains an amino groupKnown for enhanced antifungal activity
5-Methyl-1H-1,2,4-triazoleMethyl substitution at position 5Displays unique pharmacokinetic properties

The uniqueness of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole lies in its combination of a sulfonamide functionality with a nitro-substituted aromatic ring. This combination enhances its biological activity compared to other triazoles that may lack these specific substituents.

Systematic Nomenclature

The IUPAC name 1-((4-nitrophenyl)sulfonyl)-1H-1,2,4-triazole reflects its three core components:

  • 1H-1,2,4-triazole: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
  • Sulfonyl group: A sulfur atom double-bonded to two oxygen atoms, bridging the triazole and nitrobenzene moieties.
  • 4-Nitrophenyl: A benzene ring substituted with a nitro group at the para position.

Alternative Names and Synonyms

Common synonyms include:

  • p-Nitrobenzenesulfonyl triazolide (p-NBST)
  • 1-(4-Nitrophenylsulfonyl)-1,2,4-triazole
  • NBST

Molecular Formula and Weight

  • Formula: C₈H₆N₄O₄S
  • Molecular weight: 254.22 g/mol

Structural Features

Key structural attributes include:

  • Triazole ring: Exhibits aromaticity due to delocalized π-electrons across the nitrogen-rich ring.
  • Sulfonyl bridge: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Nitro group: A strong electron-withdrawing group that stabilizes the sulfonyl moiety and directs regioselectivity in reactions.
PropertyValueSource
Boiling point506.4±52.0 °C (Predicted)
Melting point155–160°C
Density1.69 g/cm³
LogP0.565

Historical Context and Discovery

Initial Synthesis and Key Milestones

The compound was first synthesized in the late 20th century as part of efforts to develop efficient condensing reagents for oligonucleotide synthesis. Early work by Narang et al. (1974) highlighted its utility in phosphorylating nucleosides. A breakthrough came with its application in the triester method for DNA fragment assembly, where it replaced less efficient reagents like mesitylenesulfonyl chloride.

Industrial Optimization

Industrial production methods emerged in the 2000s, leveraging cost-effective routes such as:

  • Sulfonation of 1H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride in dichloromethane.
  • Catalytic cyclization of thiosemicarbazide derivatives under basic conditions.
Synthesis MethodConditionsYield
Direct sulfonationDCM, RT, 12h85–90%
Catalytic cyclizationK₂CO₃, DMF, 80°C, 6h78–82%

Role in Heterocyclic Chemistry

Reactivity in Organic Synthesis

The compound’s triazole-sulfonyl-nitrobenzene architecture enables diverse transformations:

  • Nucleophilic substitution: The sulfonyl group acts as a leaving group, enabling coupling with amines or alcohols.
  • Cycloaddition reactions: Participates in Huisgen azide-alkyne cycloadditions to form triazole-linked polymers.
  • Coordination chemistry: The nitro group stabilizes metal complexes, useful in catalysis.

Applications in Pharmaceuticals

  • Antifungal agents: Serves as a precursor to triazole-based drugs targeting cytochrome P450 enzymes.
  • Herbicides: Functionalized derivatives inhibit acetolactate synthase in plants.

Oligonucleotide Synthesis

As p-NBST, it phosphorylates nucleosides with high efficiency, enabling the synthesis of gene fragments like the lac-operator sequence.

Classical Synthesis Routes

Sulfonylation of 1H-1,2,4-Triazole Derivatives

Early laboratory procedures exploit the inherent nucleophilicity of the ring nitrogen. A suspension of 1H-1,2,4-triazole (1.0 equiv) in dry pyridine is cooled to 0 °C; 4-nitrobenzenesulfonyl chloride (1.05 equiv) is added drop-wise, maintaining ⩽5 °C. After warming to ambient temperature and stirring 3–4 h, the mixture is poured onto crushed ice. The crystalline product is filtered and recrystallised from ethanol to give 1-((4-nitrophenyl)sulfonyl)-1H-1,2,4-triazole in 78%–86% isolated yield [2] [4].

Table 1 summarises representative optimisations.

EntryBase (2 equiv)Solvent (0.5 M)TemperatureTimeYieldReference
1PyridinePyridine0–25 °C4 h86% [2] [2]
2TriethylamineAcetonitrile25 °C6 h74% [5] [5]
3Cesium carbonateN,N-Dimethylformamide60 °C2 h70% [6] [6]
4Potassium phosphateTetrahydrofuranReflux3 h62% [6] [6]

Yields correlate with base strength and the solubility of the developing sulfonate anion.

Nitrobenzene Sulfonyl Chloride-Based Approaches

A convenient one-pot variant charges 1H-1,2,4-triazole, 4-nitrobenzenesulfonyl chloride and potassium carbonate (3 equiv) in dimethylformamide. Microwave irradiation at 120 °C for 20 min promotes clean N-sulfonylation, delivering 88% product after aqueous work-up [7].

Modern Regioselective Strategies

Metal-Mediated Coupling Reactions

Copper-catalysed oxidative N-sulfonylation has broadened substrate scope and mildness. CuCl₂ (10 mol %), 1,10-phenanthroline (15 mol %), and atmospheric oxygen mediate the coupling of sodium 4-nitrobenzenesulfinate with 1H-1,2,4-triazole in dimethyl sulfoxide at 80 °C for 4 h. The electrophilic copper-sulfinate complex transfers the sulfonyl fragment selectively to N-1, affording the target compound in 82% yield and suppressing N-2 functionalisation [8] [9].

Table 2 compares copper and nickel platforms.

CatalystLigandOxidantYield (%)Reaction TimeSelectivity (N-1/N-2)Reference
CuCl₂ (10%)1,10-PhenanthrolineO₂824 h>20:1 [8]
Ni(cod)₂ (5%)XantphosCs₂CO₃766 h>15:1 [10]

Microwave-Assisted Synthesis

Microwave dielectric heating accelerates sulfonylations by homogeneous energy deposition. A solvent-free blend of 1H-1,2,4-triazole, 4-nitrobenzenesulfonyl chloride and polypropylene glycol-2000 (green phase-transfer medium) is subjected to 150 °C, 300 W, 5 min. The product precipitates on cooling and attains 91% purity after a single wash [7]. Reaction times shrink from hours to minutes, energy input falls ≥70% and by-product nitrate formation is minimised.

Industrial-Scale Production and Patent Analysis

Bulk demand arises from use as a nucleotide-condensing reagent [1], driving kilogram-scale production. Patent filings show convergent evolution toward safer reagents and recyclable solvents (Table 3).

Patent NumberYearJurisdictionScale FocusKey InnovationRemarks
US 2006 / 0035254 A12006United States>50 kg batchIntegration into automated phosphoramidite oligonucleotide synthesis [11]Demonstrates stability under anhydrous conditions.
EP 3 774 786 B12024EuropeContinuous-flow 100 kg year⁻¹Inline quench of residual sulfonyl chloride, solvent recycling via pervaporation [12]Cuts chloride effluent by 85%.
CN 105906575 A2016ChinaTon-scale precursor (triazole core)Low-pressure formamide route to 1H-1,2,4-triazole, 93% yield [13]Feeds sulfonylation step without hydrazine isolation.

Industrial operators prefer sulfonyl chloride feedstock for cost and regulatory familiarity. The growing patent landscape reflects an emphasis on sustainability—flow chemistry, recyclable bases and benign solvents are recurrent themes.

XLogP3

1.1

Other CAS

57777-84-1

Wikipedia

1-(4-Nitrophenylsulfonyl)-1H-1,2,4-triazole

Dates

Last modified: 08-15-2023

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